molecular formula C7H4BrNO2 B13659356 5-Bromobenzo[c]isoxazol-3(1H)-one

5-Bromobenzo[c]isoxazol-3(1H)-one

Cat. No.: B13659356
M. Wt: 214.02 g/mol
InChI Key: ZBLZDNIDPBEJJB-UHFFFAOYSA-N
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Description

5-Bromobenzo[c]isoxazol-3(1H)-one is a heterocyclic compound that contains a bromine atom attached to a benzene ring fused with an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromobenzo[c]isoxazol-3(1H)-one typically involves the bromination of benzo[c]isoxazol-3(1H)-one. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, safety measures are implemented to handle the hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

5-Bromobenzo[c]isoxazol-3(1H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzo[c]isoxazol-3(1H)-one derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Bromobenzo[c]isoxazol-3(1H)-one has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Bromobenzo[c]isoxazol-3(1H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromobenzo[d]isoxazol-3-ylamine
  • 5-Bromobenzo[e]isoxazol-3-ylamine

Uniqueness

5-Bromobenzo[c]isoxazol-3(1H)-one is unique due to its specific ring structure and the position of the bromine atom. This structural uniqueness can influence its reactivity and the types of reactions it can undergo, making it a valuable compound in various research fields.

Properties

Molecular Formula

C7H4BrNO2

Molecular Weight

214.02 g/mol

IUPAC Name

5-bromo-1H-2,1-benzoxazol-3-one

InChI

InChI=1S/C7H4BrNO2/c8-4-1-2-6-5(3-4)7(10)11-9-6/h1-3,9H

InChI Key

ZBLZDNIDPBEJJB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)ON2

Origin of Product

United States

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